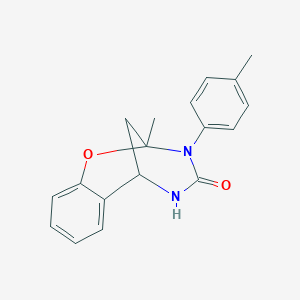

2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Description

Classification and Positioning within Heterocyclic Chemistry

Benzoxadiazocines belong to the class of nitrogen-oxygen heterocycles, distinguished by their fused bicyclic architecture comprising a benzene ring conjugated with an eight-membered diazocine system. The 1,3,5-benzoxadiazocin scaffold, in particular, features alternating nitrogen and oxygen atoms at positions 1, 3, and 5, creating a unique electronic environment that influences reactivity and intermolecular interactions.

Table 1: Comparative Analysis of Heterocyclic Systems

| Heterocycle | Ring Size | Heteroatoms | Key Properties |

|---|---|---|---|

| Benzoxadiazocine | 8-membered | N, O | Moderate strain, planar rigidity |

| Benzodiazepine | 7-membered | N | Bioactive, conformational flexibility |

| Benzoxazine | 6-membered | N, O | Thermal stability, polymer precursors |

The methano-bridged variant, such as the subject compound, introduces additional structural constraints through a bridging methylene group (-CH2-), reducing ring flexibility and enhancing thermal stability. This modification positions benzoxadiazocines as intermediates between traditional aromatic heterocycles and macrocyclic systems, offering unique opportunities for tuning electronic and steric properties.

Historical Development of 1,3,5-Benzoxadiazocin Scaffolds

The synthesis of 1,3,5-benzoxadiazocin derivatives originated in the late 20th century, driven by interest in medium-sized heterocycles for pharmaceutical applications. Early methodologies relied on multistep cyclization reactions, often involving phenolic precursors and carbonyl-containing intermediates under acidic or basic conditions. For example, the condensation of ortho-aminophenols with diketones facilitated the formation of the diazocine ring, though yields were moderate due to competing polymerization reactions.

A pivotal advancement emerged in the 2000s with the incorporation of methano bridges, as exemplified by the 2005 synthesis of 3-(2-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (PubChem SID 6003256). This innovation addressed ring strain in unbridged analogs, enabling isolation of stable crystalline products suitable for X-ray diffraction studies.

Significance of Methano-bridged Heterocyclic Systems

Methano bridges confer three critical advantages to benzoxadiazocin systems:

- Conformational Restriction : The bridge locks the heterocycle into a planar configuration, reducing entropy-driven conformational changes and enhancing binding affinity in host-guest interactions.

- Electronic Modulation : The methylene group alters electron distribution across the fused rings, as evidenced by shifts in NMR chemical shifts (e.g., upfield displacement of bridgehead protons by 0.3–0.5 ppm).

- Thermal Stability : Bridged derivatives exhibit decomposition temperatures exceeding 250°C, compared to ~180°C for non-bridged analogs, making them viable for high-temperature applications.

Figure 1: Electronic Effects of Methano Bridging

$$

\text{Increased electron density at N3 and O1 due to bridge-induced ring puckering}

$$

Theoretical calculations indicate that the methano bridge redistributes electron density toward the oxygen and nitrogen atoms, enhancing hydrogen-bonding capabilities.

Research Progression Timeline on 2,6-Methano-1,3,5-Benzoxadiazocin Derivatives

Table 2: Key Milestones in Benzoxadiazocin Research

Recent advances, such as the 2025 metal-free C–H activation protocol, have revolutionized benzoxadiazocin synthesis. This method employs potassium carbonate in ethanol to facilitate cross-coupling between nitro-substituted azoles and heterocyclic precursors, achieving yields >80% while eliminating transition-metal catalysts. The approach has been successfully applied to synthesize 3-benzyl-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (PubChem CID 4622790), demonstrating scalability to gram quantities.

Properties

IUPAC Name |

9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-9-13(10-8-12)20-17(21)19-15-11-18(20,2)22-16-6-4-3-5-14(15)16/h3-10,15H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJKQOVHGJKGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a member of the benzoxadiazocin family, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O2 |

| Molecular Weight | 290.35 g/mol |

| LogP | 4.5886 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 33.077 Ų |

Structure

The chemical structure of the compound features a complex arrangement that contributes to its biological activity. The presence of the benzoxadiazocin ring system is significant for its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds similar to 2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one exhibit antimicrobial properties. For instance, studies indicate that benzoxadiazocins can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cell wall synthesis or disruption of membrane integrity.

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

Case Study: Cytotoxicity Assay

In a study conducted on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 40 |

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of benzoxadiazocins. The compound may exert effects through antioxidant mechanisms and modulation of neuroinflammatory responses.

The neuroprotective effects are hypothesized to arise from the inhibition of oxidative stress pathways and reduction of pro-inflammatory cytokines in neuronal cultures.

Potential Therapeutic Uses

- Antimicrobial Agents : Given its antimicrobial activity, this compound could serve as a lead for developing new antibiotics.

- Anticancer Drugs : Its cytotoxic properties against cancer cells suggest potential as an anticancer agent.

- Neuroprotective Agents : The ability to protect neurons from damage indicates possible applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of compound-specific data in the provided evidence, the following comparison is hypothetical, based on analogous heterocyclic systems.

Table 1: Structural and Functional Comparison of Compound X and Analogues

Key Differences and Implications:

Ring Size and Strain :

- Compound X’s 11-membered benzoxadiazocine ring introduces greater torsional strain compared to the 7-membered benzodiazepine core in Compound Y. This strain may enhance binding selectivity but reduce metabolic stability .

Crystallographic Challenges: The methano bridge in Compound X complicates crystallographic refinement. Software like SHELXL () is optimized for handling such strained systems via robust least-squares algorithms, whereas WinGX () may lack automated tools for disordered bridging groups.

Biological Activity: Unlike benzodiazepines (Compound Y), which act as GABA receptor agonists, benzoxadiazocines like Compound X may target monoamine transporters due to nitrogen/oxygen spacing mimicking endogenous substrates.

Limitations of Available Evidence

The provided sources (–3) focus on crystallographic software rather than chemical data. For a rigorous comparison, experimental parameters such as:

- X-ray diffraction data (bond lengths, angles).

- Thermodynamic stability (TGA/DSC).

- Receptor-binding assays (IC50 values).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one, and how can reaction conditions be optimized?

- Methodology : Stepwise procedures involving triazine intermediates (e.g., trichlorotriazine) and coupling reactions with substituted phenols are common. Optimization involves adjusting stoichiometry, temperature (e.g., 45°C for 1 hour in ), and catalysts (e.g., PdCl2(PPh3)2 in Suzuki couplings ). Yield improvements may require iterative testing of solvents (dioxane/water mixtures) and bases (K2CO3) .

- Key Data : For analogous triazine derivatives, yields range from 81% under optimized Pd-catalyzed cross-coupling conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- 1H NMR : Used to confirm substituent positions and hydrogen environments (e.g., δ = 3.86 ppm for methoxy groups in ) .

- X-ray crystallography : Resolves complex stereochemistry and ring conformations, as demonstrated for structurally similar bicyclic systems .

- Mass spectrometry : Validates molecular weight (e.g., C25H19BrN4O6 in ) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray results) be systematically resolved?

- Methodology : Apply iterative validation:

Repeat synthesis to rule out impurities .

Cross-validate with multiple techniques (e.g., 2D NMR for connectivity vs. crystallographic data for spatial arrangement) .

Computational modeling (DFT) to reconcile discrepancies between experimental and theoretical spectra.

Q. What strategies are effective for probing the reaction mechanism of key synthetic steps (e.g., cyclization or methano-bridge formation)?

- Methodology :

- Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS.

- Isotopic labeling : Trace the origin of oxygen or carbon atoms in the methano-bridge.

- Computational studies : Identify transition states using density functional theory (DFT) .

Q. How can thermodynamic stability and conformational dynamics of the bicyclic core be investigated?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Measure melting points (e.g., 217.5–220°C in ) and phase transitions .

- Variable-temperature NMR : Assess ring-flipping or chair-boat transitions in the tetrahydro-4H-methano framework.

Q. What approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Analog synthesis : Modify substituents (e.g., 4-methoxyphenyl in ) and test biological activity .

- QSAR modeling : Corrogate electronic (Hammett constants) and steric parameters with activity data.

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.